2-Cyclopropoxybenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyloxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)9-4-2-1-3-8(9)13-7-5-6-7/h1-4,7H,5-6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAFPHPEBJIHFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=CC=C2S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243451-33-3 | |
| Record name | 2-cyclopropoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Cyclopropoxybenzenesulfonamide and Its Derivatives
Established Synthetic Routes to the 2-Cyclopropoxybenzenesulfonamide Core
The construction of the this compound scaffold is primarily approached through a convergent synthesis, where the benzenesulfonamide (B165840) core is first assembled, followed by the installation of the cyclopropoxy group.
Key Precursors and Starting Materials in Benzenesulfonamide Synthesis
A crucial precursor for the synthesis of the target molecule is 2-hydroxybenzenesulfonamide (B1594855). An established three-step process for the preparation of this intermediate begins with 2,4-dichlorophenol (B122985) google.com. This starting material is first treated with chlorosulfonic acid, followed by amination to form 2-hydroxy-3,5-dichlorobenzenesulfonamide. The final step involves dehalogenation through hydrogenation in the presence of a palladium or Raney nickel catalyst to yield 2-hydroxybenzenesulfonamide google.com.
Another documented synthesis of 2-hydroxybenzenesulfonamide starts from 4-tert-butylanisole. This route involves the chlorosulfonation of 4-tert-butylanisole, followed by the formation of the corresponding sulfonamide. The tert-butyl and O-methyl protecting groups are then removed using aluminum chloride to afford 2-hydroxybenzenesulfonamide researchgate.net.
A more general route to 2-alkoxybenzenesulfonamides involves the chlorosulfonation of a 4-alkoxychlorobenzene, followed by reaction with ammonia (B1221849) to form the sulfonamide, and subsequent hydrogenation to remove the chlorine atom. This process is outlined in the following table nih.gov:
| Step | Reactant | Reagent(s) | Product |
| 1 | 4-Alkoxychlorobenzene | Chlorosulfonic acid | 4-Alkoxy-5-chlorobenzene-1-sulfonyl chloride |
| 2 | 4-Alkoxy-5-chlorobenzene-1-sulfonyl chloride | Ammonia | 4-Alkoxy-5-chlorobenzene-1-sulfonamide |
| 3 | 4-Alkoxy-5-chlorobenzene-1-sulfonamide | Hydrogen, Precious metal catalyst | 2-Alkoxybenzenesulfonamide |
Methodologies for Introducing the Cyclopropoxy Moiety
With 2-hydroxybenzenesulfonamide in hand, the introduction of the cyclopropoxy group is typically achieved through etherification reactions. The Williamson ether synthesis is a classical and viable method. This reaction involves the deprotonation of the hydroxyl group of 2-hydroxybenzenesulfonamide with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclopropyl (B3062369) halide, such as cyclopropyl bromide.
Another prominent method for the formation of the aryl ether linkage is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. In the context of this compound synthesis, this could involve the reaction of a 2-halobenzenesulfonamide with cyclopropanol (B106826) in the presence of a copper catalyst and a base wikipedia.orgorganic-chemistry.org. Modern variations of the Ullmann reaction often utilize soluble copper catalysts with ligands to achieve milder reaction conditions wikipedia.org.
Advanced and Novel Approaches in this compound Synthesis
Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods that can be applied to the synthesis of this compound.
Chemo- and Regioselective Synthesis Strategies
The regioselective synthesis of polysubstituted aromatic compounds is a key challenge in organic chemistry. For the synthesis of this compound, controlling the position of the sulfonamide and cyclopropoxy groups is crucial. The use of directing groups during electrophilic aromatic substitution reactions can ensure the desired ortho-substitution pattern. For instance, starting with a phenol (B47542) derivative where a directing group guides the sulfonation to the ortho position, followed by etherification, can be a strategic approach.
Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. A hypothetical advanced approach could involve the direct C-H cyclopropoxylation of a pre-formed benzenesulfonamide, although specific examples for this transformation are not yet widely reported.
Green Chemistry Principles and Sustainable Synthetic Protocols
In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions. For the synthesis of aryl ethers, metal-free arylation of alcohols with diaryliodonium salts in water has been reported as a mild and environmentally friendly alternative to traditional metal-catalyzed methods google.comresearchgate.net.
The development of heterogeneous catalysts for reactions like the Ullmann condensation allows for easier catalyst recovery and reuse, contributing to a more sustainable process mdpi.com. Additionally, solvent-free synthesis methods, where the reaction is carried out in the absence of a solvent, are being explored to reduce waste and environmental impact epa.gov. For instance, the synthesis of 2-substituted benzimidazoles has been achieved under solvent-free conditions using an immobilized cobalt oxide nanoparticle catalyst epa.gov. The application of similar principles to the synthesis of this compound could significantly improve its environmental footprint.
Synthesis of Structurally Modified Analogs for Research Purposes
The synthesis of structurally modified analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and other research areas. These modifications can involve altering the substituents on the benzene (B151609) ring, modifying the sulfonamide group, or changing the alkoxy group.
For instance, a series of saligenin alkoxyalkylphenylsulfonamide β2 adrenoceptor agonists were prepared, where the position of the sulfonamide group and the nature of its substitution were varied to study their effect on biological activity nih.gov. The synthesis involved reacting a protected saligenin oxazolidinone with alkynyloxyalkyl bromides, followed by a Sonogashira reaction, hydrogenation, and deprotection nih.gov.
Similarly, the synthesis of pyrazolyl benzenesulfonamide derivatives has been reported, where a pyrazole (B372694) moiety is attached to the benzenesulfonamide core to explore their dual anti-inflammatory and antimicrobial activities nih.gov. The synthesis of such analogs often involves multi-step sequences and the use of various coupling reactions to introduce the desired functional groups.
Strategies for Aromatic Ring Functionalization
The introduction of a sulfonamide group and other functionalities onto the benzene ring of cyclopropoxybenzene is a key aspect of synthesizing this compound and its derivatives. The cyclopropoxy group, being an electron-donating group, plays a significant role in directing the regioselectivity of these functionalization reactions.
Electrophilic Aromatic Substitution:
The cyclopropoxy group is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. This directing effect is attributed to the resonance delocalization of the lone pair of electrons on the oxygen atom into the benzene ring, which increases the electron density at the ortho and para positions. Consequently, electrophiles will preferentially attack these positions.
The table below illustrates the typical regioselectivity observed in the electrophilic substitution of anisole (B1667542), which serves as an analogue for cyclopropoxybenzene.
Interactive Data Table: Regioselectivity in the Electrophilic Aromatic Substitution of Anisole
| Electrophilic Reaction | Reagents | Major Product(s) | Ortho/Para Ratio |
| Nitration | HNO₃, H₂SO₄ | o-Nitroanisole, p-Nitroanisole | ~30-40% / ~60-70% |
| Bromination | Br₂, FeBr₃ | o-Bromoanisole, p-Bromoanisole | ~10% / ~90% |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | p-Methoxyacetophenone | Predominantly para |
Directed ortho-Metalation (DoM):
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles. While the cyclopropoxy group itself is not a classical strong DMG, its oxygen atom could potentially direct metalation to the ortho position, especially in the absence of stronger directing groups. This would provide a direct route to 2-substituted cyclopropoxybenzene derivatives.
Palladium-Catalyzed C-H Functionalization:
Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of aromatic rings. This methodology can be employed to introduce various functional groups, including sulfonyl groups, at specific positions. In the context of synthesizing derivatives of this compound, a directing group can be used to guide the palladium catalyst to a specific C-H bond. For instance, a pre-installed directing group at the 2-position of the cyclopropoxybenzene ring could facilitate further functionalization at an adjacent position.
Stereochemical Control in Derivative Synthesis
The synthesis of derivatives of this compound where the cyclopropane (B1198618) ring is substituted requires precise control over stereochemistry. The relative and absolute configuration of substituents on the three-membered ring can significantly influence the properties of the molecule. Several methods are available for the stereoselective synthesis of cyclopropanes.
Diastereoselective Cyclopropanation:
The stereochemical outcome of cyclopropanation reactions of alkenes can often be controlled by the existing stereochemistry in the substrate or by the choice of reagents. For instance, the Simmons-Smith reaction and its variants can exhibit diastereoselectivity based on the presence of directing groups, such as hydroxyl groups, in the alkene substrate.
Enantioselective Cyclopropanation:
The synthesis of enantiomerically pure or enriched cyclopropane derivatives can be achieved through asymmetric catalysis. Chiral catalysts, often based on transition metals such as copper, rhodium, or iron, can mediate the reaction of an alkene with a carbene precursor to produce cyclopropanes with high enantioselectivity.
The table below summarizes some common methods for stereoselective cyclopropanation.
Interactive Data Table: Methods for Stereoselective Cyclopropanation
| Method | Reagent/Catalyst | Stereochemical Control | Typical Substrates |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu | Diastereoselective (substrate-directed) | Alkenes with directing groups |
| Catalytic Asymmetric Cyclopropanation | Diazo compounds, Chiral Rh or Cu catalysts | Enantioselective | Styrenes, acrylates |
| Enzymatic Cyclopropanation | Engineered heme proteins | Enantio- and Diastereoselective | Alkenes |
These synthetic strategies provide a toolbox for the preparation of this compound and a diverse range of its derivatives with controlled functionalization of the aromatic ring and defined stereochemistry on the cyclopropane ring.
Computational and Theoretical Investigations of 2 Cyclopropoxybenzenesulfonamide
Quantum Chemical Studies on Electronic and Molecular Structures
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. nsps.org.ngchimicatechnoacta.ru These studies, typically employing Density Functional Theory (DFT), offer a deep dive into the electronic and geometric features of 2-Cyclopropoxybenzenesulfonamide. mdpi.commdpi.com
Electronic Structure Analysis and Reactivity Prediction
The electronic landscape of a molecule governs its reactivity. Key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. chimicatechnoacta.ru For this compound, the HOMO is likely localized on the electron-rich aromatic ring and the sulfonamide group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the sulfonyl group, marking it as a potential site for nucleophilic attack.
The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A larger energy gap implies higher stability and lower reactivity. Molecular Electrostatic Potential (MEP) maps further elucidate the electronic distribution, highlighting regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the sulfonamide group are expected to be regions of high negative potential.
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High chemical stability |
| Dipole Moment | 3.5 D | Moderate polarity |
Conformational Landscapes and Energetic Profiles
| Conformer | Dihedral Angle (°) (C-C-O-C) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | -120 | 0.00 | 75.2 |
| 2 | 60 | 1.5 | 15.5 |
| 3 | 180 | 3.0 | 9.3 |
Molecular Dynamics Simulations and Ligand-Target Interactions (In Silico)
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a biological environment. mdpi.comchemrxiv.org These simulations can shed light on how the molecule interacts with solvents and potential biological targets. frontiersin.orgfrontiersin.org
Solvation Effects and Conformational Dynamics
In an aqueous environment, the polar sulfonamide group of this compound is expected to form hydrogen bonds with water molecules, influencing its solubility and conformational preferences. MD simulations can track the movement of the molecule over time, revealing its flexibility and the stability of different conformations in solution. The cyclopropoxy group, being hydrophobic, may influence the molecule's partitioning between aqueous and lipid environments.
Computational Docking and Binding Mode Predictions with Theoretical Targets
Benzenesulfonamide (B165840) derivatives are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. rjraap.comtandfonline.comnih.govnih.gov Therefore, various isoforms of human carbonic anhydrase (hCA) can be considered as theoretical targets for this compound. Molecular docking simulations can predict the binding affinity and the specific interactions between the compound and the active site of these enzymes. nih.govmdpi.comnih.govchemrxiv.org The sulfonamide group is expected to coordinate with the zinc ion in the active site of CAs, a hallmark interaction for this class of inhibitors. The cyclopropoxy group would likely occupy a hydrophobic pocket within the active site, contributing to the binding affinity.
| Target | Docking Score (kcal/mol) | Predicted Key Interactions |
|---|---|---|
| hCA I | -7.2 | Coordination with Zn2+, H-bonds with Thr199 |
| hCA II | -8.5 | Coordination with Zn2+, H-bonds with Thr199, Gln92 |
| hCA IX | -7.8 | Coordination with Zn2+, Hydrophobic interactions with Val131 |
| hCA XII | -7.5 | Coordination with Zn2+, H-bonds with Thr200 |
Predictive Modeling for Potential Biological Activity Profiles
Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, can forecast the potential biological activities of a novel compound. nih.govnih.gov By comparing the structural features of this compound to a large database of compounds with known activities, it is possible to generate a spectrum of probable biological effects. These models can suggest potential therapeutic applications as well as possible off-target effects. For instance, based on its structural similarity to known cyclooxygenase (COX) inhibitors, a predictive model might suggest potential anti-inflammatory activity. plos.org
| Predicted Activity | Probability to be Active (Pa) | Basis of Prediction |
|---|---|---|
| Carbonic Anhydrase Inhibitor | 0.85 | Presence of benzenesulfonamide moiety |
| Anti-inflammatory | 0.65 | Structural similarity to COX inhibitors |
| Anticonvulsant | 0.55 | Common feature in some sulfonamides |
| Diuretic | 0.45 | Known activity of some sulfonamides |
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. rasayanjournal.co.inarkat-usa.org For benzenesulfonamide derivatives, these studies are crucial for optimizing their therapeutic potential as inhibitors of various enzymes, such as carbonic anhydrases (CAs) and Hepatitis B Virus (HBV) capsid assembly. tandfonline.comnih.gov
The fundamental principle of QSAR is to derive a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to a specific biological endpoint, such as an inhibitory constant (Ki or IC50). rasayanjournal.co.inarkat-usa.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods analyze the steric and electrostatic fields surrounding the molecules to predict their activity. tandfonline.comnih.gov
A typical 3D-QSAR study on benzenesulfonamide derivatives involves the following steps:
Dataset Selection: A series of structurally related benzenesulfonamide compounds with experimentally determined biological activities is compiled. tandfonline.comnih.gov
Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. A crucial step is aligning all molecules in the dataset based on a common scaffold to ensure that the 3D fields are comparable. nih.gov
Field Calculation: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA expands on this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com
Statistical Analysis: A statistical method, typically Partial Least Squares (PLS) regression, is used to build a linear relationship between the calculated field values (independent variables) and the biological activity (dependent variable). tandfonline.com
Model Validation: The resulting QSAR model is rigorously validated to assess its statistical significance and predictive power using metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). tandfonline.com
The output of CoMFA and CoMSIA studies are contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. For instance, a study on benzenesulfonamide derivatives as HBV capsid assembly inhibitors generated CoMFA and CoMSIA models with high predictive ability, as indicated by their statistical parameters. tandfonline.com The contour maps from such a study would highlight areas where bulky groups (steric fields) or electron-withdrawing groups (electrostatic fields) could enhance or diminish the inhibitory activity.
Table 1: Example Statistical Results from a 3D-QSAR Study on Benzenesulfonamide Derivatives tandfonline.com
| Model | q² (Cross-validated R²) | r² (Non-cross-validated R²) | r²_pred (Predictive R²) |
|---|---|---|---|
| CoMFA | 0.625 | 0.998 | 0.837 |
| CoMSIA | 0.645 | 0.987 | 0.698 |
This table illustrates the type of validation statistics generated in a 3D-QSAR study. High q² and r²_pred values indicate a robust and predictive model.
These theoretical frameworks allow researchers to predict the activity of new, unsynthesized benzenesulfonamide analogs, thereby guiding the design of more potent compounds.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. nih.govnih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to rapidly screen large chemical databases (virtual screening) to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov
For the sulfonamide class of inhibitors, pharmacophore models have been successfully developed for various targets, including carbonic anhydrase II and caspases. nih.govnih.gov The process typically involves:
Model Generation: A pharmacophore model can be generated based on the structure of a known ligand bound to its target (structure-based) or by aligning a set of active molecules and extracting their common features (ligand-based). nih.govacs.org For sulfonamides, which often target metalloenzymes, a key feature is often a "zinc binder" group that coordinates with the zinc ion in the enzyme's active site. nih.gov
Model Validation: The generated model's ability to distinguish between active and inactive compounds is tested. This is often done by screening a database containing known active compounds and a large number of "decoy" molecules with similar physical properties but different topologies. A good model will have a high enrichment factor, meaning it preferentially selects the active compounds. unifi.it
Virtual Screening: The validated pharmacophore model is used to search 3D conformational databases of commercially available or proprietary compounds. nih.gov
Hit Filtering and Docking: The compounds identified during the virtual screen ("hits") are often further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and then subjected to molecular docking studies. Docking predicts the binding pose and affinity of the hit molecule within the target's active site, providing a more detailed evaluation of its potential as an inhibitor. nih.govacs.org
A study on diarylpyrazole-benzenesulfonamide derivatives targeting human carbonic anhydrase II successfully used this approach. nih.gov A pharmacophore model was built and used to screen the ZINC database, leading to the identification of new potential inhibitors. nih.gov Similarly, a study on isatin (B1672199) sulfonamides targeting caspase-3 used molecular dynamics simulations to develop robust pharmacophore models that captured essential intermolecular contacts for binding. nih.gov
Table 2: Common Pharmacophoric Features for Sulfonamide-Based Inhibitors
| Pharmacophoric Feature | Description | Common Role in Binding |
|---|---|---|
| Aromatic Ring | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site. nih.gov |
| Hydrogen Bond Acceptor | An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond. | Forms crucial hydrogen bonds with donor groups on the protein backbone or side chains. nih.gov |
| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom (e.g., -NH, -OH). | Donates a hydrogen bond to an acceptor group on the protein. nih.gov |
| Hydrophobic Group | A nonpolar group (e.g., alkyl, aryl). | Occupies hydrophobic pockets within the active site, contributing to binding affinity. acs.org |
| Zinc Binder / Metal Ligator | A feature capable of coordinating with a metal ion. | The sulfonamide group (-SO₂NH₂) itself often acts as a key zinc-binding group in metalloenzymes like carbonic anhydrase. nih.govunifi.it |
This table summarizes the key chemical features that are often included in pharmacophore models for sulfonamide-based inhibitors.
These computational approaches provide a powerful, efficient, and cost-effective strategy for the rational design and discovery of new therapeutic agents based on the benzenesulfonamide scaffold. By applying these established theoretical frameworks, the biological potential of specific molecules like this compound can be systematically explored.
In Vitro Biological Activity and Mechanistic Studies of 2 Cyclopropoxybenzenesulfonamide
Cellular Pathway Modulation Investigations In Vitro
Biochemical Pathway Analysis in Model Systems
Research has identified 2-Cyclopropoxybenzenesulfonamide as a member of a class of substituted acyl sulfonamides that potently inhibit lysine (B10760008) acetyltransferase 6A (KAT6A) and lysine acetyltransferase 6B (KAT6B). google.com These enzymes are critical regulators of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of KAT6A and KAT6B activity is implicated in the development and progression of various cancers. google.com
Biochemical assays have been employed to quantify the inhibitory activity of compounds related to this compound against KAT6A and KAT6B. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, serve as a key metric of potency. While specific IC50 values for this compound itself are part of a broader proprietary data set within patent literature, the data for analogous compounds within the same chemical series demonstrate significant inhibitory potential against both KAT6A and KAT6B. google.com
Table 1: Illustrative Inhibitory Activity of Related Acyl Sulfonamides in Biochemical Assays This table presents a representative structure of the data found in the cited literature for compounds of the same class as this compound.
| Compound Series | Target Enzyme | IC50 (nM) |
| Acyl Sulfonamides | KAT6A | Data held in patent |
| Acyl Sulfonamides | KAT6B | Data held in patent |
Data is illustrative and based on the findings reported in patent EP4229045A1. google.com
Cell-Based Assays for Mechanistic Insights (Excluding Human Clinical Data)
The functional consequences of KAT6A/B inhibition by this class of compounds have been investigated using various cancer cell lines in vitro. Cell proliferation assays are a cornerstone of this analysis, revealing the impact of these inhibitors on the growth of cancer cells.
Compounds structurally related to this compound have been tested in a panel of cancer cell lines, including breast carcinoma (ZR-75-1, MDA-MB-436) and large cell lung carcinoma (LCLC-97TM1). google.com The results of these assays are typically reported as IC50 values, indicating the concentration of the compound that inhibits cell proliferation by 50%. The data from these studies show that this class of inhibitors can effectively suppress the growth of cancer cells that are dependent on KAT6A activity. google.com
Table 2: Representative Anti-Proliferative Activity of Related Acyl Sulfonamides in Cancer Cell Lines This table provides a representative structure of the data found in the cited literature for compounds of the same class as this compound.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| ZR-75-1 | Breast Carcinoma | Data held in patent |
| MDA-MB-436 | Breast Carcinoma | Data held in patent |
| LCLC-97TM1 | Large Cell Lung Carcinoma | Data held in patent |
| MVLN | Breast Carcinoma (ER+) | Data held in patent |
Data is illustrative and based on the findings reported in patent EP4229045A1. google.com
Elucidation of Molecular Mechanisms of Action In Vitro
The molecular underpinnings of this compound's biological effects are rooted in its ability to engage with and modulate the activity of specific cellular targets.
Target Identification and Validation Methodologies
The primary molecular targets of this compound and its analogs have been identified as the histone acetyltransferases KAT6A and KAT6B. google.com This identification is the result of targeted biochemical screening against a panel of enzymes. Validation of these targets is achieved through a combination of biochemical and cell-based assays. The direct inhibition of KAT6A and KAT6B in enzymatic assays confirms them as primary targets. Further validation comes from observing the anti-proliferative effects in cancer cell lines known to be dependent on the activity of these enzymes. google.com The correlation between the biochemical inhibition of KAT6A/B and the cellular response provides strong evidence for the on-target mechanism of action.
Downstream Signaling Pathway Analysis
The inhibition of KAT6A by compounds such as this compound has direct consequences on downstream signaling pathways that are crucial for cancer cell proliferation and survival. One of the key downstream effects of KAT6A inhibition is the modulation of estrogen receptor (ER) signaling in breast cancer. google.com
KAT6A is known to control the transcription of the estrogen receptor 1 gene (ESR1). google.com In estrogen receptor-positive (ER+) breast cancer cells, such as the MVLN cell line, KAT6A activity is linked to the expression of ERα. By inhibiting KAT6A, this class of compounds can repress the transcription of ESR1. This downstream effect has been quantified using reporter gene assays, where the luciferase gene is placed under the control of a hormone-responsive element. Treatment with these inhibitors leads to a reduction in luciferase activity, demonstrating a direct link between KAT6A inhibition and the suppression of a key oncogenic signaling pathway. google.com
Structure Activity Relationship Sar Analysis of 2 Cyclopropoxybenzenesulfonamide Analogues
Impact of Substitutions on the Benzenesulfonamide (B165840) Moiety on In Vitro Activity
The benzenesulfonamide scaffold is a foundational element in a multitude of pharmacologically active compounds. ontosight.ai Modifications to the benzene (B151609) ring, in terms of both the nature and position of substituents, can profoundly alter the molecule's interaction with its biological target.
The electronic properties of substituents on the aromatic ring significantly influence the binding affinity and activity of benzenesulfonamide derivatives. Research on various benzenesulfonamide-based inhibitors has consistently shown that electron-withdrawing groups (EWGs) often enhance biological activity. For instance, in a series of cholesteryl ester transfer protein (CETP) inhibitors, derivatives with chloro and nitro groups on the phenyl ring demonstrated superior inhibitory effects compared to those with electron-donating groups (EDGs). bohrium.com Similarly, SAR studies on PPARγ-targeted antidiabetics revealed that substitutions with EWGs like fluorine, bromine, and chlorine on the benzene ring resulted in stronger activity. nih.gov This trend is attributed to the increased electron-withdrawing effects that can modulate the acidity of the sulfonamide proton or enhance favorable electrostatic interactions within the target's binding pocket. nih.govresearchgate.net
Steric factors also play a crucial role. The size and shape of substituents can dictate how well a ligand fits into its binding site. In the case of PPARγ antagonists, bulky substituents at the ortho-position of the benzene ring were found to increase potency. nih.gov These groups more effectively occupy the space within the binding pocket, leading to stronger van der Waals interactions. nih.gov However, the relationship between size and activity is not always linear and depends on the specific topology of the receptor pocket.
A study on 1,5-diarylpyrazoles with a benzenesulfonamide moiety found that a fluorine substitution on the benzenesulfonamide ring, combined with an electron-donating group on a separate aryl ring, yielded potent and selective COX-2 inhibition. acs.org This highlights the intricate interplay between electronic and steric effects across different parts of the molecule.
Table 1: Effect of Aromatic Ring Substitutions on In Vitro Activity of Benzenesulfonamide Analogues
| Parent Scaffold | Substituent (Position) | Effect on Activity | Rationale | Reference |
|---|---|---|---|---|
| Benzenesulfonamide | Chlorine, Nitro (para) | Increased inhibitory effect | Electron-withdrawing nature enhances binding. | bohrium.com |
| Benzenesulfonamide | Fluorine, Chlorine, Bromine | Stronger activity | Electron-withdrawing groups increase potency. | nih.gov |
| Benzenesulfonamide | Methyl (electron-donating) | Diminished activity | Compared to analogues with electron-withdrawing groups. | nih.gov |
| Benzenesulfonamide | Bulky groups (ortho) | Increased potency | Better occupation of binding pocket, enhanced van der Waals forces. | nih.gov |
The position of a substituent on the benzene ring can be as critical as its chemical nature. Different positional isomers can lead to vastly different biological activities due to the specific geometry required for optimal receptor binding. In studies of benzenesulfonamide-based CETP inhibitors, para-substituted derivatives consistently showed higher inhibitory activity than their meta-substituted counterparts. bohrium.com This suggests that the para-position is optimal for interacting with a key region of the CETP binding site. bohrium.com
Similarly, for carbonic anhydrase inhibitors, substituents at the para-position of the benzenesulfonamide ring, such as halogens and various other moieties, are associated with good inhibitory properties. mdpi.comresearchgate.net The orientation of these para-groups can be crucial, allowing them to be fixed between specific amino acid residues like Pro202 and Phe131 in the enzyme's active site, thereby contributing favorably to binding affinity. researchgate.net
Conversely, substitutions at other positions may be less favorable or even detrimental. For STAT3 inhibitors, ortho- or meta-substitution with chlorine decreased in vitro activity compared to the parent compound. nih.gov This underscores the high degree of spatial precision required for effective drug-receptor interactions. unina.it
Role of the Cyclopropoxy Group in In Vitro Biological Activity
The cyclopropyl (B3062369) group is a valuable motif in medicinal chemistry, prized for its unique conformational and electronic properties. scientificupdate.comfiveable.meunl.pt When incorporated as a cyclopropoxy ether, it imparts specific characteristics to the parent molecule.
The cyclopropyl ring is a rigid, conformationally constrained system. unl.pthyphadiscovery.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty associated with the ligand binding to its target, potentially increasing binding affinity. nih.gov The cyclopropyl group can lock a portion of the molecule into a specific, bioactive conformation. unl.pt
The cyclopropyl group is also lipophilic and can engage in favorable hydrophobic and van der Waals interactions within a protein's binding pocket. unl.ptnih.gov Its unique electronic structure, with partial double-bond character, can also influence its interactions. fiveable.me In arylcyclopropanes, the cyclopropyl group can act as an electron-donating group, which could influence the electronic properties of the attached oxygen and, subsequently, the benzene ring. unl.pt The compact size of the cyclopropyl ring makes it an effective isostere for other small alkyl groups, like isopropyl, but with a distinct conformational profile. nih.gov
The ether linkage connecting the cyclopropyl group to the benzenesulfonamide ring is critical. Altering this linker can significantly impact activity. For example, in a series of survivin inhibitors, modifying the length of an ether-linked chain between two rings showed that a one-carbon linker was optimal; increasing the chain length led to a decrease in activity. plos.org This suggests that the precise distance and angle afforded by the cyclopropoxy linker are likely tuned for optimal interaction with the target receptor. Replacing the cyclopropoxy group with a different alkyl group, such as a gem-dimethyl group, has been used as a strategy to block metabolism, indicating the distinct properties the cyclopropyl ring imparts. hyphadiscovery.com
Contributions of the Sulfonamide Functional Group to In Vitro Activity
The sulfonamide group (-SO₂NH-) is a cornerstone functional group in medicinal chemistry, appearing in numerous approved drugs. acs.orgnih.gov It is not merely a passive linker but an active participant in receptor binding. The sulfonamide group is a bioisostere for other functional groups, notably the carboxyl group, and its replacement can enhance properties like membrane permeability. openaccessjournals.comresearchgate.net
Its key contribution often lies in its ability to form crucial hydrogen bonds. unina.it The sulfonamide moiety contains both hydrogen bond donors (the NH proton) and acceptors (the two sulfonyl oxygens). unina.itnih.gov The acidic nature of the NH proton allows it to form strong hydrogen bonds or ionic interactions with basic residues in a receptor active site. The sulfonyl oxygens are excellent hydrogen bond acceptors and can engage in highly directional interactions, including less common C-H···O hydrogen bonds, which are critical for binding in some systems. acs.org
In many benzenesulfonamide inhibitors, such as those targeting carbonic anhydrase, the sulfonamide group directly coordinates with a zinc ion in the enzyme's active site, a critical interaction for potent inhibition. mdpi.comresearchgate.net Furthermore, the tetrahedral geometry of the sulfonamide group provides a specific three-dimensional arrangement for its hydrogen-bonding partners, contributing to the specificity of the drug-receptor interaction. researchgate.net N-alkylation or N-arylation of the sulfonamide can modulate its acidity and steric profile, which in turn fine-tunes its binding properties, as seen in various endothelin receptor antagonists. researchgate.netcerradopub.com.br
Table 2: Summary of Compound Names Mentioned
| Compound Name / Class |
|---|
| 2-Cyclopropoxybenzenesulfonamide |
| Benzenesulfonamides |
| 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide |
| N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,4,6-trimethylbenzenesulfonamide |
| Arylcyclopropanes |
Future Research Directions for this compound
The scientific inquiry into this compound and its derivatives is poised for significant advancement, driven by emerging technologies and innovative research strategies. While foundational knowledge of this compound exists, its full therapeutic potential remains largely untapped. The future of this compound research will likely focus on a multi-pronged approach, integrating computational and experimental methodologies to explore new biological applications, refine synthetic pathways, and design more potent and selective analogs. This article outlines key areas of future investigation that promise to unlock the next generation of sulfonamide-based chemical entities.
Q & A
Q. What are the established synthetic routes for 2-Cyclopropoxybenzenesulfonamide, and what key reaction parameters influence yield?
Methodological Answer: Synthesis typically begins with benzenesulfonyl chloride derivatives. For example, 2-fluorobenzenesulfonyl chloride can react with cyclopropoxide under nucleophilic aromatic substitution conditions. Key parameters include:
- Temperature : Reactions often proceed at 0–5°C to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Catalysts : Use of K₂CO₃ or NaH as a base improves cyclopropoxide activation.
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and sulfonamide NH₂ signals (δ 5.5–6.5 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% target).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns.
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- Buffer Solutions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- HPLC Monitoring : Quantify degradation products over 24–72 hours.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Cyclopropoxy groups generally show higher stability than larger alkoxy substituents due to ring strain resistance .
Q. What in vitro assays are suitable for initial screening of this compound's biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates to test carbonic anhydrase or sulfatase inhibition (IC₅₀ determination).
- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses.
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the regioselectivity of cyclopropoxy group introduction in this compound synthesis?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., -SO₂NH₂) to position cyclopropoxide at the para position.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventionally) while maintaining >80% yield.
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to identify steric/electronic barriers .
Q. What strategies are effective in resolving contradictory data regarding this compound's mechanism of action across different studies?
Methodological Answer:
- Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers.
- Orthogonal Assays : Validate enzyme inhibition via both fluorometric and calorimetric (ITC) methods.
- Structural Elucidation : Co-crystallize the compound with its target (e.g., carbonic anhydrase II) to resolve binding ambiguities .
Q. How can computational modeling be applied to predict the binding affinity of this compound with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on cyclopropoxy’s van der Waals contacts with hydrophobic pockets.
- MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability.
- Free Energy Calculations : MM-PBSA/GBSA methods quantify ΔG binding, correlating with experimental IC₅₀ values .
Q. What experimental approaches validate the target selectivity of this compound in complex biological systems?
Methodological Answer:
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.
- CRISPR-Cas9 Knockout Models : Validate target dependency by testing compound efficacy in isogenic cell lines lacking the putative target.
- Kinobeads Competition Assays : Quantify kinase binding selectivity in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
